2-Bromo-4-(2-bromoethyl)nonane
Description
General Overview of Branched Alkyl Halides in Organic Synthesis
Organic compounds containing a halogen atom (F, Cl, Br, or I) are known as alkyl halides or haloalkanes. opentextbc.calibretexts.org In these compounds, a halogen atom replaces one or more hydrogen atoms in an alkane structure. libretexts.orgpatsnap.com Alkyl halides are fundamental in organic synthesis, serving as key intermediates for producing a wide array of new compounds. patsnap.commdpi.com Their utility stems from the carbon-halogen bond, which is polar and provides a reactive site for substitution and elimination reactions.
The structure of alkyl halides can be categorized as primary (1°), secondary (2°), or tertiary (3°), depending on the number of alkyl groups attached to the carbon atom bonded to the halogen. libretexts.orgpatsnap.com This classification is crucial as it often dictates the compound's chemical reactivity. libretexts.org Many hydrocarbons feature branches of carbon atoms attached to a main chain, and these are known as branched alkanes. libretexts.org When a halogen is present in such a molecule, it is termed a branched alkyl halide. These branched structures are isomers of their straight-chain counterparts but exhibit distinct physical and chemical properties. libretexts.org For instance, branching in the carbon chain tends to lower the boiling point of an alkyl halide compared to a straight-chain isomer of similar molecular weight, due to a more compact shape which reduces the surface area for intermolecular van der Waals forces. patsnap.compdx.edu
Strategic Importance of Dibromoalkanes as Advanced Synthetic Intermediates
Dibromoalkanes, which contain two bromine atoms, are particularly significant as advanced synthetic intermediates. faluckinternational.com Their dual reactive sites allow for the construction of more complex molecular architectures. They are widely used in the synthesis of various derivatives, including polymers and long-chain chemicals. faluckinternational.com
A notable application of α,ω-dibromoalkanes (where bromine atoms are at the ends of a chain) is in the synthesis of very long-chain branched alkanes. oup.comtandfonline.comjst.go.jptandfonline.comnih.gov These complex molecules are important components of insect waxes and petroleum fractions. tandfonline.com Dibromoalkanes are also key precursors in the synthesis of cyclophanes, a class of molecules with unique three-dimensional structures used in host-guest chemistry and materials science. beilstein-journals.orgbeilstein-journals.org
Furthermore, the arrangement of the bromine atoms dictates their synthetic utility. Vicinal dibromoalkanes (with bromines on adjacent carbons) can undergo elimination reactions to form bromoalkenes and alkynes. thieme-connect.deoup.com These products are valuable intermediates for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are pivotal in synthesizing biologically active natural products. thieme-connect.de Gem-dibromoalkanes (with both bromines on the same carbon) are also versatile, participating in reactions to form new carbon-carbon and carbon-heteroatom bonds, and are used to prepare polysubstituted alkenes. sioc-journal.cnresearchgate.net
Specific Research Context and Unique Structural Features of 2-Bromo-4-(2-bromoethyl)nonane
The compound this compound is a branched dibromoalkane with the chemical formula C11H22Br2. guidechem.comnih.gov While specific research dedicated exclusively to this molecule is not extensively documented in publicly available literature, its structure provides insight into its potential chemical behavior and synthetic applications.
Structural Features: The molecule is built on a nonane (B91170) (nine-carbon) backbone. chemsrc.com It features two bromine atoms at different positions:
One bromine atom is located at the second carbon (C2), making it a secondary (2°) alkyl halide . libretexts.org
The second bromine is part of a bromoethyl group attached to the fourth carbon (C4). The bromine in this substituent is on a terminal carbon, making it a primary (1°) alkyl halide . libretexts.org
This combination of a secondary and a primary bromo group within the same molecule is a significant feature. The different reactivities of primary and secondary halides could allow for selective reactions, where one position reacts preferentially over the other under specific conditions. The branched nature of the carbon skeleton, with an ethyl group at the C4 position, further adds to its structural complexity. libretexts.org
Given the strategic importance of dibromoalkanes, this compound could hypothetically serve as a versatile intermediate for synthesizing complex, highly branched molecules. Its dual, differentially reactive handles could be exploited in multi-step syntheses to build intricate organic structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 79023-46-4 | guidechem.comnih.gov |
| Molecular Formula | C11H22Br2 | guidechem.comnih.gov |
| Molecular Weight | 314.10 g/mol | guidechem.comnih.gov |
| IUPAC Name | This compound | nih.gov |
| Canonical SMILES | CCCCCC(CCBr)CC(C)Br | nih.gov |
| InChIKey | YPZWMRKOGMXXDL-UHFFFAOYSA-N | nih.gov |
| Complexity | 104 | guidechem.comnih.gov |
| Rotatable Bond Count | 8 | guidechem.comnih.gov |
Structure
3D Structure
Properties
CAS No. |
79023-46-4 |
|---|---|
Molecular Formula |
C11H22Br2 |
Molecular Weight |
314.10 g/mol |
IUPAC Name |
2-bromo-4-(2-bromoethyl)nonane |
InChI |
InChI=1S/C11H22Br2/c1-3-4-5-6-11(7-8-12)9-10(2)13/h10-11H,3-9H2,1-2H3 |
InChI Key |
YPZWMRKOGMXXDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCBr)CC(C)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo 4 2 Bromoethyl Nonane
Retrosynthetic Analysis and Precursor-Based Approaches for Complex Branched Alkanes
Retrosynthetic analysis is a foundational strategy in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. vapourtec.comyoutube.comfiveable.me For a molecule like 2-Bromo-4-(2-bromoethyl)nonane, this approach allows for the logical planning of a multi-step synthesis, ensuring that the complex branched structure and the positions of the bromine atoms are established with high fidelity.
Stereocontrolled Hydrobromination of Branched Alkenes
One effective retrosynthetic pathway involves the hydrobromination of an alkene precursor. The structure of this compound can be conceptually disconnected at the C-Br bonds, suggesting precursors such as 4-ethyl-1-nonene or 4-(2-bromoethyl)non-1-ene. The key to this approach is the stereocontrolled addition of hydrogen bromide (HBr) across the double bond.
The regioselectivity of HBr addition is dictated by the reaction conditions.
Markovnikov Addition: In the absence of radical initiators, the reaction proceeds via an electrophilic addition mechanism. The hydrogen atom adds to the carbon with more hydrogen substituents, and the bromine atom adds to the more substituted carbon, forming the most stable carbocation intermediate. This would be suitable for converting a terminal alkene into a 2-bromo derivative.
Anti-Markovnikov Addition: In the presence of radical initiators like peroxides or under UV light, the addition of HBr occurs via a free-radical mechanism. youtube.com This reverses the regioselectivity, with the bromine atom adding to the less substituted carbon. This method is crucial for synthesizing primary bromoalkanes from terminal alkenes.
For the synthesis of this compound, a two-stage approach could be envisioned. First, an appropriate precursor like 4-ethylnon-1-ene could undergo anti-Markovnikov hydrobromination to install the bromoethyl side chain, followed by a second bromination step on the main chain. The choice of reagents and conditions is critical for achieving the desired stereochemical outcome, especially if chiral centers are present.
Regioselective Bromination of Substituted Nonanes
Another precursor-based approach starts with a pre-formed, branched alkane skeleton, such as 4-ethylnonane. The challenge then becomes the selective bromination of specific C-H bonds at the C2 and C1' positions (the second carbon of the ethyl group). Free-radical bromination is a classic method for functionalizing alkanes, but its selectivity can be problematic with complex substrates. masterorganicchemistry.com
The selectivity of free-radical halogenation depends on the stability of the resulting alkyl radical (tertiary > secondary > primary) and the reactivity of the halogen radical. Bromine radicals are less reactive and therefore more selective than chlorine radicals. masterorganicchemistry.com For a substrate like 4-ethylnonane, bromination would preferentially occur at the tertiary C4 position, which is not the desired outcome for synthesizing this compound.
To achieve the desired regioselectivity, more advanced methods are required. Directed C-H functionalization, where a directing group guides the halogenating agent to a specific C-H bond, is a powerful strategy. While not directly applicable to a simple alkane, this principle has driven the development of catalysts that can differentiate between sterically and electronically similar C-H bonds. For instance, metalloporphyrin catalysts have shown promise in activating specific C-H bonds for halogenation.
Multistep Synthesis from Simpler Bromoalkane Precursors
Constructing the target molecule from smaller, readily available bromoalkanes is a versatile approach. vapourtec.comresearchgate.net This methodology relies on forming new carbon-carbon bonds, for which numerous methods exist in organic chemistry.
A plausible route could involve:
Grignard Reaction: A Grignard reagent, such as pentylmagnesium bromide, could be reacted with a suitable epoxide or carbonyl compound to build the nonane (B91170) backbone.
Coupling Reactions: Organocuprate reagents (Gilman reagents) are excellent for coupling with alkyl halides to form C-C bonds. For example, a lithium dipentylcuprate could react with a brominated four-carbon fragment to assemble the core structure.
Once a suitable branched hydrocarbon is assembled, subsequent bromination steps, as described in other sections, would be necessary to install the two bromine atoms at the correct positions. This approach offers high flexibility but often involves more synthetic steps and requires careful protection of functional groups. fiveable.me
Contemporary Direct Bromination Techniques
Recent advances in synthetic chemistry have focused on the direct functionalization of C(sp³)–H bonds, which are ubiquitous in organic molecules. These methods offer more efficient and atom-economical routes to haloalkanes compared to traditional precursor-based approaches.
Catalytic Bromination Strategies for Branched Alkanes
Catalytic systems offer a pathway to achieve high selectivity under mild conditions. These methods often involve a catalyst that can generate a reactive halogenating species or directly interact with the alkane substrate.
Copper-Catalyzed Halogenation: Copper complexes have been used to catalyze the C-H halogenation of various substrates. beilstein-journals.org These reactions can proceed through radical pathways or mechanisms involving C-H activation.
Manganese-Porphyrin Catalysis: Inspired by biological enzymes, manganese-porphyrin complexes are effective catalysts for selective C-H halogenation. acs.org These catalysts can exhibit unique selectivities, sometimes favoring less reactive secondary C-H bonds over tertiary ones, which could be advantageous for a substrate like 4-ethylnonane. acs.orgresearchgate.net
These catalytic methods often use readily available and stable bromine sources, such as N-bromosuccinimide (NBS) or simple bromide salts (e.g., KBr), in conjunction with an oxidant. orgsyn.org
Photoinduced and Radical-Mediated Bromination Approaches
The use of visible light to initiate chemical reactions has emerged as a powerful and sustainable tool in organic synthesis. nih.gov Photoinduced bromination typically involves a photocatalyst that, upon absorbing light, can initiate a radical chain reaction.
N-Bromoamide Reagents: Reagents like N-bromosuccinimide (NBS) are widely used as sources of bromine radicals. nih.gov In the presence of visible light and a photocatalyst, or simply upon irradiation with UV light, the weak N-Br bond in NBS undergoes homolytic cleavage to generate a bromine radical and a succinimidyl radical. researchgate.netnih.gov The bromine radical can then abstract a hydrogen atom from the alkane, initiating the halogenation chain reaction.
Radical Relay Mechanisms: Some modern methods employ a radical relay strategy. A photocatalyst activates an initiator, which generates a carbon-centered radical (e.g., from CBr₄). This radical is then trapped by another reagent to generate a more selective hydrogen-abstracting radical, such as an N-morpholino radical. acs.org This approach allows for fine-tuning of the reaction's selectivity.
These methods are attractive due to their mild reaction conditions (often at room temperature) and the ability to achieve high selectivity by carefully choosing the reagents and catalyst. acs.orgresearchgate.net For the synthesis of this compound, a photoinduced approach could potentially offer a direct route from 4-ethylnonane, although controlling the reaction to achieve dibromination at two specific secondary positions would remain a significant synthetic challenge.
Stereoselective Synthesis of this compound
The structure of this compound features two chiral centers, at the C2 and C4 positions. The development of synthetic routes that control the stereochemistry at these centers is crucial for accessing specific stereoisomers.
Asymmetric Alkylation and Kinetic Resolution Methodologies
Asymmetric alkylation and kinetic resolution represent powerful strategies for the enantioselective synthesis of chiral molecules. nih.gov
Asymmetric Alkylation: This approach involves the alkylation of a prochiral precursor using a chiral auxiliary or catalyst to induce stereoselectivity. For the synthesis of this compound, a potential strategy could involve the use of a chiral nickel(II)-complex of a Schiff base of alanine, which has been shown to be effective in the asymmetric synthesis of α,β-dialkylphenylalanines through direct alkylation with racemic α-alkylbenzyl bromides. nih.gov This method demonstrates high enantiomer differentiation at room temperature. nih.gov
Kinetic Resolution: This technique separates a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org Enzymatic kinetic resolution is a particularly effective method. wikipedia.org For instance, haloalkane dehalogenases have been employed in dynamic kinetic resolution processes to produce enantiopure α-hydroxyamides from racemic α-bromoamides. researchgate.net A similar enzymatic approach could potentially be developed to resolve a racemic precursor of this compound.
| Methodology | Principle | Potential Application to this compound Synthesis | Key Advantages |
|---|---|---|---|
| Asymmetric Alkylation | Introduction of chirality through a stereoselective alkylation of a prochiral substrate. | Alkylation of a suitable precursor using a chiral catalyst to establish one or both stereocenters. | Can theoretically yield 100% of the desired enantiomer. |
| Kinetic Resolution | Separation of enantiomers based on differential reaction rates with a chiral agent. wikipedia.org | Selective reaction of one enantiomer of a racemic precursor, leaving the other enantiomer enriched. wikipedia.org | Can be highly selective, especially with enzymatic methods. nih.gov |
Diastereoselective and Enantioselective Pathways for Branched Centers
The presence of two stereocenters in this compound necessitates diastereoselective and enantioselective control to synthesize a single stereoisomer.
Diastereoselective Synthesis: This involves controlling the relative stereochemistry between the two chiral centers. A Prins cyclization reaction of 3-bromobut-3-en-1-ols and aldehydes has been shown to produce 2,6-disubstituted tetrahydropyranones with excellent diastereoselectivity. nih.govorganic-chemistry.orgresearchgate.net This type of reaction, which proceeds through a stable six-membered chairlike transition state, could serve as a model for developing a diastereoselective route to a precursor of this compound.
Enantioselective Pathways: These pathways aim to control the absolute stereochemistry of the molecule. The use of chiral catalysts in reactions that create the branched centers is a common strategy. For example, N-heterocyclic carbene (NHC) catalyzed kinetic resolution has been used for the atroposelective synthesis of heterobiaryls with high selectivity. researchgate.net
| Strategy | Description | Relevance to this compound |
|---|---|---|
| Chiral Auxiliary Controlled Synthesis | A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Could be used to set the stereochemistry of one of the chiral centers, which then directs the stereochemistry of the second. |
| Chiral Catalyst Controlled Synthesis | A chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over others. | A chiral catalyst could be used in an alkylation or a conjugate addition reaction to create the branched structure with high enantioselectivity. |
| Substrate-Controlled Diastereoselection | An existing stereocenter in the substrate directs the formation of a new stereocenter. | If one stereocenter is set, it can influence the stereochemical outcome of the introduction of the second stereocenter. |
Green Chemistry Principles Applied to the Synthesis of Bromoalkanes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.orgdergipark.org.tr These principles are highly relevant to the synthesis of bromoalkanes, which traditionally can involve hazardous reagents and solvents.
Development of Catalytic Processes for Reduced Waste
Catalytic processes are a cornerstone of green chemistry as they can reduce waste by enabling reactions to proceed with high selectivity and efficiency, often under milder conditions. paperpublications.org In the context of bromoalkane synthesis, catalytic oxidative bromination presents a greener alternative to traditional methods that use stoichiometric and often hazardous brominating agents like molecular bromine. researchgate.net
Research has focused on developing catalysts that can generate the brominating species in situ from safer bromide sources like ammonium (B1175870) bromide, using oxidants such as hydrogen peroxide or Oxone®. researchgate.net Nanocatalysts are also emerging as a promising option for more efficient and environmentally friendly dehalogenation and other transformations of halogenated organic compounds. azonano.com
| Catalytic System | Bromine Source | Oxidant | Advantages |
|---|---|---|---|
| Molybdenum(VI) or Tungsten(VI) | Bromide salts | Hydrogen peroxide researchgate.net | Catalytic in nature, reducing the amount of metal needed. researchgate.net |
| Vanadium bromoperoxidase (V-BrPO) mimic | Bromide salts | Hydrogen peroxide researchgate.net | Biomimetic approach, inspired by natural halogenation processes. researchgate.net |
| Metal-free (e.g., Oxone®) | Ammonium bromide | Potassium peroxysulfate (Oxone®) researchgate.net | Avoids the use of metal catalysts. researchgate.net |
Exploration of Solvent-Free and Atom-Economical Transformations
Solvent-Free Synthesis: The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free reactions can reduce pollution, lower costs, and simplify processes and handling. cmu.edu For bromination reactions, solvent-free methods have been developed, for instance, for the in-situ generation of molecular bromine and its application in the bromination of aromatic compounds. researchgate.net
Atom-Economical Transformations: Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. paperpublications.org Traditional brominating agents like N-bromosuccinimide (NBS) have poor atom economy as they generate stoichiometric amounts of byproducts. wordpress.com In contrast, methods that use bromide salts and an oxidant to generate bromine in situ have 100% halogen atom economy. researchgate.net
Biocatalytic and Microwave-Assisted Syntheses of Halogenated Compounds
Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govrsc.orgacs.org Biocatalytic approaches have been developed for the synthesis of optically pure halohydrins and for various alkylation reactions. researchgate.netnih.gov Flavin-dependent halogenases, for example, can be engineered to perform site- and atroposelective halogenation. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, leading to shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating. researchgate.netorganic-chemistry.orgnih.gov This technique is considered a green chemistry method as it can improve energy efficiency. scispace.com Microwave-assisted synthesis has been successfully applied to a wide range of organic transformations, including the synthesis of halogenated compounds. researchgate.net
| Method | Key Advantages | Potential Application |
|---|---|---|
| Biocatalysis | High enantioselectivity and regioselectivity, mild reaction conditions (aqueous environment, room temperature), biodegradable catalysts (enzymes). nih.govrsc.orgacs.org | Enantioselective bromination or resolution of a precursor to this compound. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, increased yields, improved purity of products, potential for solvent-free reactions. researchgate.netorganic-chemistry.orgnih.gov | Acceleration of key bond-forming reactions in the synthesis of the carbon skeleton or the introduction of the bromine atoms. |
Elucidation of Reaction Mechanisms and Reactivity Patterns of 2 Bromo 4 2 Bromoethyl Nonane
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution reactions involve the replacement of a bromide ion by a nucleophile. The specific pathway, either SN1 (unimolecular) or SN2 (bimolecular), is dictated by factors such as steric hindrance and the stability of potential carbocation intermediates.
Influence of Steric Hindrance on Reaction Pathways
The two electrophilic carbon centers in 2-Bromo-4-(2-bromoethyl)nonane exhibit significant differences in steric accessibility, which profoundly influences the preferred reaction mechanism.
Secondary Bromine Center (C2): This carbon is bonded to two other carbon atoms and is considered sterically hindered. This hindrance makes the direct backside attack required for an SN2 reaction difficult. Conversely, the formation of a secondary carbocation at this position is relatively stable, favoring an SN1 pathway, particularly under solvolytic conditions with a weak nucleophile.
Primary Bromine Center (C1' of the ethyl group): This carbon is bonded to only one other carbon atom, making it significantly less sterically hindered. This accessibility makes it an ideal candidate for an SN2 reaction, which involves a concerted backside attack by a nucleophile. SN1 reactions are highly unfavorable at primary centers due to the instability of the corresponding primary carbocation.
| Reactive Center | Carbon Type | Steric Hindrance | Favored Substitution Pathway | Rationale |
|---|---|---|---|---|
| C2-Br | Secondary | High | SN1 | Formation of a relatively stable secondary carbocation. |
| C(ethyl)-Br | Primary | Low | SN2 | Accessible to nucleophilic backside attack. |
Regioselectivity and Stereoselectivity in Substitution at Primary and Secondary Bromine Centers
Regioselectivity refers to which of the two bromine atoms is preferentially substituted, a choice determined by the reaction conditions.
Regioselectivity: With a strong, unhindered nucleophile (e.g., hydroxide (B78521) or ethoxide) in a polar aprotic solvent, the reaction will predominantly follow the SN2 pathway. Consequently, the nucleophile will selectively attack the less sterically hindered primary carbon of the bromoethyl group. In contrast, under conditions that favor an SN1 reaction, such as in a polar protic solvent (e.g., ethanol (B145695) or water) with a weak nucleophile, the reaction rate is determined by the formation of the more stable carbocation. This would lead to preferential substitution at the secondary C2 position.
Stereoselectivity: The stereochemical outcome of the substitution depends on the mechanism at the chiral C2 center.
SN2 at C2: If conditions force an SN2 reaction at the secondary center, it would proceed with a complete inversion of stereochemistry at C2.
SN1 at C2: An SN1 reaction proceeds through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face with roughly equal probability, leading to a mixture of retention and inversion products, a process known as racemization.
| Reaction Conditions | Favored Mechanism | Preferential Site of Attack | Stereochemical Outcome at C2 |
|---|---|---|---|
| Strong Nucleophile, Aprotic Solvent | SN2 | Primary C(ethyl)-Br | No reaction at C2 (or inversion if forced) |
| Weak Nucleophile, Protic Solvent | SN1 | Secondary C2-Br | Racemization (Inversion + Retention) |
Theoretical Prediction of Nucleophilic Attack Sites
While specific experimental data for this compound is not available, theoretical and computational methods can predict reactivity. nih.gov Such models analyze the electronic and steric properties of the molecule to identify the most likely sites for nucleophilic attack.
Quantum-chemical calculations would be used to determine the magnitude of the partial positive charge (δ+) on the two carbon atoms bonded to bromine. nih.gov Generally, the carbon atom with a greater partial positive charge is more electrophilic. Additionally, computational models can calculate the transition state energies for nucleophilic attack at each site. nih.gov The combination of electronic factors (charge distribution) and steric factors (energy required to approach the carbon atom) would predict that strong nucleophiles favor the kinetically controlled attack at the more accessible primary carbon, while conditions favoring thermodynamic control might allow for reaction at the secondary carbon via a more stable carbocation intermediate. nih.gov
Elimination Reactions (E1 and E2) Leading to Unsaturated Hydrocarbon Systems
In the presence of a base, this compound can undergo elimination reactions (dehydrohalogenation) to form alkenes. wikipedia.orgausetute.com.au These reactions often compete with nucleophilic substitution.
Pathways to Alkene Formation
Elimination of hydrogen bromide (HBr) can occur from either the primary or secondary alkyl halide portion of the molecule, potentially leading to a mixture of isomeric alkenes.
Elimination from the Secondary Bromide (C2): The removal of the bromine at C2 can be accompanied by the removal of a proton from either adjacent carbon (C1 or C3).
Zaitsev's Rule: With a small, strong base like sodium ethoxide, the reaction typically follows Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene is the major product. chadsprep.comchemistnotes.com In this case, removing a proton from C3 would yield 4-(2-bromoethyl)non-2-ene as the major product.
Hofmann's Rule: When a sterically bulky base, such as potassium tert-butoxide, is used, the reaction may favor the Hofmann product. chemistnotes.comlibretexts.orgmasterorganicchemistry.com The bulky base preferentially removes the more sterically accessible proton from C1, leading to the formation of the less substituted alkene, 4-(2-bromoethyl)non-1-ene. masterorganicchemistry.comchemistrysteps.com
Elimination from the Primary Bromide: Elimination involving the primary bromide requires the removal of a proton from C4 of the nonane (B91170) chain. This would result in the formation of 2-bromo-4-vinylnonane.
The mechanism, either E1 or E2, depends on the strength of the base and the substrate. Strong bases favor the concerted E2 mechanism. libretexts.org The E1 mechanism, which proceeds through a carbocation, would be more likely at the secondary C2 position under weakly basic, protic conditions, competing directly with the SN1 reaction.
| Bromine Center | Base Type | Governing Rule | Major Alkene Product |
|---|---|---|---|
| Secondary (C2-Br) | Small (e.g., NaOEt) | Zaitsev | 4-(2-bromoethyl)non-2-ene |
| Secondary (C2-Br) | Bulky (e.g., K-OtBu) | Hofmann | 4-(2-bromoethyl)non-1-ene |
| Primary (C(ethyl)-Br) | Strong Base | - | 2-bromo-4-vinylnonane |
Double Dehydrohalogenation Towards Alkyne Synthesis
The synthesis of alkynes via double dehydrohalogenation is a powerful method, but it typically requires the two halogen atoms to be either on adjacent carbons (vicinal dihalide) or on the same carbon (geminal dihalide). libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com This specific arrangement allows for two successive E2 elimination reactions to form two pi bonds, resulting in a triple bond. libretexts.orgyoutube.com
In this compound, the bromine atoms are in a 1,4-relationship relative to each other along the carbon backbone. This separation makes a direct double elimination to form a simple alkyne mechanistically unfeasible. Treatment with a very strong base, such as sodium amide (NaNH₂), would likely lead to a sequence of reactions:
First Elimination: An initial E2 reaction would occur to form one of the bromoalkene intermediates described in section 3.2.1.
Potential Subsequent Reactions: Instead of a second elimination to form an alkyne, other pathways become more probable. For example, if the first elimination forms 4-(2-bromoethyl)non-1-ene, the resulting molecule is a bromoalkene, but the remaining bromine is not in a vinylic or allylic position that would readily lead to an alkyne or a conjugated diene. Under strongly basic conditions, an intramolecular nucleophilic substitution could occur, where the carbanion formed by deprotonation elsewhere in the molecule attacks the carbon bearing the second bromine, potentially leading to the formation of a cyclopropane-containing derivative. Alternatively, complex rearrangements or the formation of dienes through a second, less favorable elimination might occur. stackexchange.com The synthesis of a stable alkyne from this particular substrate would be a significant challenge.
Competition Between Substitution and Elimination for Branched Dibromides
The reaction of this compound with nucleophiles or bases presents a classic case of competition between substitution (SN1, SN2) and elimination (E1, E2) pathways. nih.gov The outcome is dictated by several factors, primarily the structure of the substrate, the nature of the attacking species, and the reaction conditions. libretexts.org
The substrate itself contains two distinct electrophilic centers: a secondary alkyl bromide at the C2 position and a primary alkyl bromide on the ethyl side chain. This duality means that different reaction pathways can be favored at each site.
Substrate Structure: The carbon at the C2 position is secondary, making it susceptible to SN2, E2, SN1, and E1 reactions. masterorganicchemistry.com However, the branching at the C4 position introduces significant steric hindrance, which would slow the rate of an SN2 reaction at the C2 position. chemistrysteps.com Tertiary alkyl halides are generally precluded from SN2 reactions due to steric hindrance and favor E2 elimination. libretexts.orglibretexts.org The primary bromide on the ethyl group is an excellent candidate for SN2 reactions due to minimal steric hindrance, but E2 is also possible, especially with a strong, bulky base. libretexts.org Unimolecular reactions (SN1/E1) are unlikely at the primary center due to the instability of the corresponding primary carbocation. libretexts.org
Nucleophile/Base Strength: The nature of the attacking reagent is critical. okstate.edu Strong, unhindered nucleophiles that are weak bases (e.g., I⁻, RS⁻, CN⁻) will favor SN2 reactions, particularly at the less hindered primary bromide. libretexts.org Strong bases, especially those that are sterically bulky (e.g., potassium tert-butoxide, t-BuO⁻), will strongly favor E2 elimination at both the primary and secondary positions. libretexts.org Weak nucleophiles/weak bases (e.g., H₂O, ROH) in polar protic solvents would favor SN1/E1 pathways at the secondary bromide, where a relatively stable secondary carbocation can form. libretexts.orglibretexts.org
Solvent and Temperature: Polar aprotic solvents (e.g., acetone, DMSO) enhance the reactivity of strong nucleophiles, favoring SN2 and E2 reactions. ucalgary.ca Polar protic solvents (e.g., water, ethanol) can solvate nucleophiles, weakening them, and can stabilize carbocation intermediates, thus favoring SN1 and E1 pathways. libretexts.orglibretexts.org Increased temperature generally favors elimination over substitution. ucalgary.ca
The interplay of these factors determines the product distribution, as summarized in the table below.
| Reaction Conditions | Expected Major Pathway at Primary C-Br | Expected Major Pathway at Secondary C-Br | Rationale |
|---|---|---|---|
| Strong, unhindered nucleophile (e.g., NaI in acetone) | SN2 | SN2 (slow) | Good nucleophiles favor substitution; the primary position is less sterically hindered. libretexts.org |
| Strong, bulky base (e.g., KOC(CH₃)₃) | E2 | E2 | Steric hindrance from the bulky base prevents substitution and promotes proton abstraction for elimination. libretexts.orgucalgary.ca |
| Strong base/strong nucleophile (e.g., NaOEt in EtOH) | SN2 / E2 | E2 | A strong, unhindered base can act as both a nucleophile and a base. E2 will dominate at the more hindered secondary position. libretexts.orglibretexts.org |
| Weak base/weak nucleophile (e.g., CH₃OH, heat) | No reaction (or very slow SN2) | SN1 / E1 | Solvolysis conditions favor unimolecular pathways via a secondary carbocation; heat favors elimination over substitution. libretexts.org |
Organometallic Reactions Involving Dibromoalkanes
The carbon-bromine bonds in this compound are polar, making the carbon atoms electrophilic. This allows for the formation of organometallic reagents through reactions with active metals. masterorganicchemistry.com
The conversion of the C-Br bonds to C-Metal bonds fundamentally inverts the polarity of the carbon atom, turning it from an electrophile into a potent nucleophile and a strong base.
Grignard Reagents: These are formed by reacting an alkyl halide with magnesium metal in an ether solvent. masterorganicchemistry.commnstate.edu The reaction occurs on the surface of the magnesium. masterorganicchemistry.combyjus.com For a dibromide like this compound, the reaction can be complex. The formation of a mono-Grignard reagent is possible by using one equivalent of magnesium. However, attempting to form a di-Grignard reagent by using excess magnesium can lead to intramolecular Wurtz-type coupling, given that the two bromine atoms are in a 1,6-relationship, which would favor the formation of a five-membered ring (1-ethyl-2-pentylcyclopentane).
Organolithium Reagents: These are typically prepared by reacting an alkyl halide with lithium metal, requiring two equivalents of lithium per C-Br bond. youtube.com The resulting organolithium reagents are generally more reactive and more basic than their Grignard counterparts. chemohollic.comorganicchemistrytutor.com Similar to Grignard formation, intramolecular coupling is a significant side reaction when attempting to form a di-lithio species from a 1,6-dibromide. Lithium-halogen exchange, using a commercially available alkyllithium reagent like t-butyllithium, can also be used to generate the organolithium species, often proceeding rapidly even at low temperatures. wikipedia.org
Organocuprates (Gilman Reagents): These are lithium diorganocopper compounds, prepared by reacting a copper(I) salt (like CuI) with two equivalents of an organolithium reagent. organicchemistrytutor.com An organocuprate derived from this compound would be formed from the corresponding organolithium precursor. almerja.com Gilman reagents are significantly less basic and are considered "softer" nucleophiles than Grignard or organolithium reagents. chem-station.comchemistrysteps.com This makes them highly effective for specific C-C bond-forming reactions, such as conjugate additions to α,β-unsaturated carbonyls and coupling with alkyl halides, with a reduced risk of side reactions like proton abstraction. chemistrysteps.com
| Organometallic Reagent | Formation | General Reactivity | Considerations for Dibromides |
|---|---|---|---|
| Grignard (RMgBr) | R-Br + Mg → RMgBr | Strong nucleophile, strong base. masterorganicchemistry.com | Intramolecular coupling is a major side reaction for di-Grignard formation. alfredstate.edu |
| Organolithium (RLi) | R-Br + 2Li → RLi + LiBr | Very strong nucleophile, very strong base. wikipedia.org | Higher reactivity increases the likelihood of intramolecular side reactions. |
| Organocuprate (R₂CuLi) | 2RLi + CuI → R₂CuLi + LiI | "Soft" nucleophile, weak base. chemistrysteps.com | Useful for selective C-C bond formation without interfering with base-sensitive functional groups. chem-station.com |
The organometallic reagents derived from this compound are powerful tools for creating new carbon-carbon bonds through cross-coupling reactions. For instance, a mono-Grignard or mono-lithiated reagent can be coupled with various electrophiles in the presence of a suitable catalyst (often palladium or nickel complexes). The remaining C-Br bond can then be subjected to a second, different coupling reaction, allowing for the sequential and controlled introduction of two different organic fragments. Organocuprates are particularly well-suited for coupling with other alkyl halides in what is known as the Corey-Posner, Whitesides-House reaction. chemistrysteps.com
Reductive elimination is a fundamental step in many organometallic catalytic cycles where the metal center's oxidation state decreases by two, and a new covalent bond is formed between two of its ligands. wikipedia.orglibretexts.org While the term often refers to the final, product-forming step in a cross-coupling cycle (e.g., forming an R-R' bond from an LₙM(R)(R') complex), it can also describe processes where dihaloalkanes react with metals.
For 1,2-dihaloalkanes, reaction with metals like zinc can lead to reductive elimination to form an alkene. ucsb.edu However, for a 1,6-dibromide like this compound, an intramolecular reductive elimination from a metallacyclic intermediate would lead to a cycloalkane, not an alkene.
Alkene formation from organometallic intermediates of this substrate would more likely proceed through a different pathway, such as β-hydride elimination . If an organometallic species is formed and there is a hydrogen atom on the carbon beta to the metal center, this hydrogen can be transferred to the metal, forming a metal-hydride and eliminating an alkene. This is a common decomposition pathway for many organometallic compounds and a key step in reactions like the Heck reaction.
Radical Reactions of Branched Bromoalkanes and Mechanistic Investigations
Alkanes and haloalkanes can undergo reaction via free-radical mechanisms, typically initiated by heat or UV light. wikipedia.orgdocbrown.info
The free-radical halogenation of an alkane proceeds through a chain reaction mechanism involving three distinct stages: libretexts.org
Initiation: The process begins with the homolytic cleavage of a relatively weak bond to form two radicals. For bromination, this involves splitting the Br-Br bond with UV light or heat. docbrown.info
Br₂ → 2 Br•
Propagation: These steps maintain the chain reaction. A bromine radical abstracts a hydrogen atom from the alkane, forming HBr and an alkyl radical. This alkyl radical then reacts with another molecule of Br₂ to form the bromoalkane product and a new bromine radical, which continues the chain. libretexts.org
R-H + Br• → R• + H-Br
R• + Br₂ → R-Br + Br•
Termination: The reaction stops when two radicals combine, removing them from the cycle. libretexts.org
Br• + Br• → Br₂
R• + Br• → R-Br
R• + R• → R-R
A key feature of radical bromination is its selectivity. Bromine radicals are relatively stable and therefore highly selective, preferentially abstracting the hydrogen atom that forms the most stable alkyl radical. wikipedia.org The stability of alkyl radicals follows the order: tertiary > secondary > primary.
For the existing this compound structure, the most susceptible C-H bond to radical abstraction would be the one at the tertiary C4 position. Therefore, further radical bromination would likely introduce a third bromine atom at this position.
Mechanistic investigations provide evidence for these radical pathways. The requirement for an initiator like UV light points to a non-ionic mechanism. Furthermore, the observation of small amounts of dimerized products (R-R) during such reactions serves as strong evidence for the existence of alkyl radical intermediates (R•). docbrown.info The use of radical inhibitors or scavengers, which quench the reaction, can also be used to confirm a radical mechanism. researchgate.net
Advanced Spectroscopic and Characterization Techniques for 2 Bromo 4 2 Bromoethyl Nonane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule like 2-Bromo-4-(2-bromoethyl)nonane. By analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.
One-dimensional NMR provides fundamental information about the number and types of hydrogen and carbon atoms in the molecule.
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals. Protons attached to carbons bearing a bromine atom are significantly deshielded and would appear downfield. libretexts.orglibretexts.org The chemical shifts are influenced by the electronegativity of the nearby halogen. libretexts.org Based on its structure (CH₃-CH(Br)-CH₂-CH(CH₂CH₂Br)-CH₂CH₂CH₂CH₂CH₃), the spectrum would display multiple overlapping signals, particularly in the alkyl region (0.8-2.0 ppm). The methine proton at the C2 position (CH(Br)) and the methylene (B1212753) protons adjacent to the other bromine atom (CH₂Br) are expected at the most downfield positions for aliphatic protons, typically in the range of 3.5-4.5 ppm. oregonstate.edu
¹³C NMR: The ¹³C NMR spectrum provides one signal for each unique carbon atom. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be chemically distinct, resulting in 11 discrete signals. Carbons directly bonded to the electronegative bromine atoms (C2 and the terminal carbon of the bromoethyl group) will be shifted downfield. libretexts.orglibretexts.org Typical chemical shifts for carbons attached to a bromine atom in an alkyl chain fall within the 25-70 ppm range. wisc.edu The remaining aliphatic carbons would appear in the upfield region of the spectrum (approximately 10-40 ppm). bhu.ac.incompoundchem.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-CH₃) | ~0.9 (triplet) | ~14 |
| C2 (-CH(Br)-) | ~4.0-4.2 (multiplet) | ~50-60 |
| C3 (-CH₂-) | ~1.7-1.9 (multiplet) | ~35-45 |
| C4 (-CH-) | ~1.5-1.7 (multiplet) | ~40-50 |
| C5-C8 (-CH₂-) | ~1.2-1.5 (multiplet) | ~22-35 |
| C9 (-CH₃) | ~0.9 (triplet) | ~14 |
| C1' of ethyl (-CH₂-) | ~1.8-2.0 (multiplet) | ~30-40 |
| C2' of ethyl (-CH₂Br) | ~3.4-3.6 (triplet) | ~30-35 |
Note: These are estimated values based on typical ranges for similar functional groups and may vary depending on solvent and experimental conditions.
To differentiate between the various types of carbon signals (CH₃, CH₂, CH, and quaternary C), advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) are employed. aiinmr.comhw.ac.uk
DEPT-90: This experiment would exclusively show signals for methine (CH) carbons, allowing for the unambiguous identification of C2 and C4. numegalabs.comuvic.ca
DEPT-135: This spectrum provides more comprehensive information. It displays methyl (CH₃) and methine (CH) carbons as positive signals, while methylene (CH₂) carbons appear as negative (inverted) signals. numegalabs.comuvic.ca This would allow for the clear distinction of the two CH₃ groups (positive), the two CH groups (positive), and the seven CH₂ groups (negative). Quaternary carbons are not observed in DEPT spectra. numegalabs.com
APT: An Attached Proton Test provides similar information to a full set of DEPT experiments in a single spectrum. Carbons with an even number of attached protons (CH₂ and quaternary C) would show as negative signals, while those with an odd number (CH₃ and CH) would be positive. aiinmr.comnumegalabs.com
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. uvic.casdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity of the entire carbon backbone, for example, showing a correlation between the protons on C1 and C2, C2 and C3, and so on.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. columbia.edulibretexts.org This powerful experiment allows for the definitive assignment of each proton to its corresponding carbon, resolving any ambiguity from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds. sdsu.educolumbia.edulibretexts.org For instance, the protons of the methyl group at C1 would show a correlation to the carbon at C2, confirming their placement. HMBC is instrumental in piecing together the entire molecular puzzle, especially around the branch point at C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide insights into the preferred conformation of the molecule in solution.
Solid-State NMR is typically used for analyzing insoluble polymers, crystalline materials, or biological macromolecules. For a relatively small, non-crystalline molecule like this compound, this technique would not be a standard characterization method unless it was part of a larger, solid-state complex or if specific information about its crystalline packing and conformation was required.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. missouri.edu For this compound, the spectrum would be dominated by absorptions characteristic of an alkyl halide.
The most prominent peaks would include:
C-H stretching: Strong, sharp peaks in the 2850-3000 cm⁻¹ region, characteristic of sp³ hybridized C-H bonds in the nonane (B91170) backbone. libretexts.org
C-H bending: Absorptions in the 1370-1480 cm⁻¹ range corresponding to the bending vibrations of the methyl and methylene groups. docbrown.info
C-Br stretching: The key diagnostic peaks for this molecule would be the C-Br stretching vibrations. These typically appear in the fingerprint region of the spectrum, between 500 and 690 cm⁻¹. libretexts.orgorgchemboulder.comorgchemboulder.com The presence of two C-Br bonds may lead to a more complex or broadened absorption in this area.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |
| 2850-3000 | C-H stretch | Alkane | Strong |
| 1370-1480 | C-H bend | Alkane | Medium |
| 515-690 | C-Br stretch | Alkyl Bromide | Medium to Strong |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and formula of a compound and can offer structural clues based on its fragmentation pattern. chemguide.co.ukwikipedia.org
For this compound (C₁₁H₂₂Br₂), the mass spectrum would exhibit several key features:
Molecular Ion (M⁺) Peak: A crucial feature would be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info Because this molecule contains two bromine atoms, the molecular ion will appear as a cluster of three peaks: M⁺, (M+2)⁺, and (M+4)⁺. docbrown.infodocbrown.info The relative intensities of these peaks will be in an approximate 1:2:1 ratio. docbrown.infodocbrown.info Given the molecular formula, the M⁺ cluster would appear at m/z values of 312 (for ²⁷⁹Br), 314 (for ¹⁷⁹Br and ¹⁸¹Br), and 316 (for ²⁸¹Br).
Fragmentation Pattern: The energetically unstable molecular ions will fragment into smaller, charged particles. chemguide.co.uk Common fragmentation pathways for bromoalkanes include:
Loss of a bromine atom: A very common fragmentation would be the loss of a bromine radical (•Br), leading to a prominent peak cluster at M-79 and M-81.
Loss of HBr: The loss of a hydrogen bromide molecule would result in a peak cluster at M-80 and M-82.
Alkyl chain cleavage: Cleavage of C-C bonds (alpha-cleavage) near the bromine atoms or at the branch point (C4) would generate a series of smaller alkyl fragment ions. libretexts.org The fragmentation pattern would show clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (mass/charge ratio) | Fragment Ion | Significance |
| 312, 314, 316 | [C₁₁H₂₂Br₂]⁺ | Molecular ion cluster (1:2:1 ratio) |
| 233, 235 | [C₁₁H₂₂Br]⁺ | Loss of one Br atom |
| 153 | [C₁₁H₂₁]⁺ | Loss of two Br atoms |
| Various smaller fragments | Alkyl cations | Cleavage of the carbon chain |
Note: The m/z values shown are for the most abundant isotopes.
X-ray Crystallography for Definitive Solid-State Structure Determination (for crystalline derivatives or related compounds)
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and conformational arrangements, which are crucial for a complete structural elucidation of a molecule. However, the application of single-crystal X-ray diffraction is contingent upon the ability to grow high-quality, single crystals of the target compound, a process which can be particularly challenging for flexible, non-polar molecules like this compound.
As of the latest structural database surveys, a definitive crystal structure for this compound has not been reported. The inherent conformational flexibility of the nonane backbone, coupled with the two bromoethyl arms, likely hinders the formation of a well-ordered crystal lattice suitable for diffraction studies. Molecules with long alkyl chains tend to have low melting points and can adopt multiple conformations in the solid state, leading to crystalline disorder or preventing crystallization altogether.
Insights from Related Long-Chain Bromoalkanes
To understand the potential solid-state structure of this compound, it is instructive to examine the crystallographic data of related, simpler long-chain bromoalkanes. Recently, the first crystal structures of long-chain 1-bromoalkanes, specifically 1-bromohexadecane (B154569) and 1-bromooctadecane, were determined through a novel cocrystallization technique using lipid-like ionic liquids. These structures provide valuable insights into how long alkyl chains and bromine atoms arrange themselves in a crystal lattice.
The study revealed that the long alkyl chains pack in parallel arrangements to maximize hydrophobic interactions. This packing is a dominant force in the crystallization of long-chain alkanes and their derivatives. For this compound, a similar parallel packing of the nonane backbones would be expected if a suitable crystalline form could be obtained.
The key structural parameters from the study on 1-bromohexadecane cocrystallized with an ionic liquid are summarized below. These values offer a reasonable approximation for the expected bond lengths and angles in this compound.
Table 1: Selected Crystallographic Data for a Related Long-Chain Bromoalkane
| Parameter | Value (for 1-bromohexadecane cocrystal) | Expected Relevance for this compound |
|---|---|---|
| C-Br Bond Length | ~1.95 Å | The covalent C-Br bond length is expected to be similar. |
| C-C Bond Length (Alkyl) | 1.52 - 1.54 Å | Typical for sp³-sp³ carbon bonds in the nonane chain. |
| C-C-Br Bond Angle | ~112° | The angle at the carbon bearing the bromine atom. |
This data is derived from a related compound and serves as an illustrative example.
Challenges and Future Directions
The primary obstacle to obtaining a crystal structure of this compound is growing a suitable single crystal. Its branched nature and the presence of two bromoethyl groups introduce significant conformational complexity. Future research could explore advanced crystallization techniques, such as:
Cocrystallization: As successfully demonstrated for 1-bromohexadecane, using a host molecule or ionic liquid to provide a rigid framework can facilitate the ordering of flexible guest molecules.
Low-Temperature Crystallography: Cooling the compound to very low temperatures can reduce thermal motion and favor a single, stable conformation, potentially aiding crystal growth.
Derivative Formation: Synthesizing a derivative of the molecule with functional groups that encourage strong intermolecular interactions (e.g., hydrogen bonding) could yield a more readily crystallizable compound. The resulting structure would provide definitive information on the conformation of the core carbon skeleton.
Computational Chemistry and Theoretical Studies on the Reactivity and Structure of 2 Bromo 4 2 Bromoethyl Nonane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.
Prediction of Molecular Geometries and Conformations
A crucial first step in the computational analysis of 2-Bromo-4-(2-bromoethyl)nonane would be the determination of its most stable three-dimensional structures. The presence of a flexible nonane (B91170) chain and two bromine atoms suggests the existence of multiple low-energy conformations. DFT calculations would be employed to perform a conformational search to identify the various energy minima on the potential energy surface.
The process would involve optimizing the geometry of numerous initial structures to find the most stable conformers. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles. For instance, the C-Br bond lengths and the C-C-Br bond angles would be of particular interest as they influence the molecule's reactivity. The relative energies of the different conformers would indicate their population at a given temperature.
Analysis of Electronic Properties, Charge Distribution, and Reactivity Descriptors
Once the stable geometries are identified, DFT calculations can elucidate the electronic properties of this compound. This would involve analyzing the distribution of electrons within the molecule to understand its reactivity.
A key aspect of this analysis is the calculation of atomic charges. The electronegative bromine atoms are expected to draw electron density, resulting in partial positive charges on the adjacent carbon atoms. This charge distribution is critical in predicting how the molecule will interact with other chemical species. A molecular electrostatic potential (MEP) map would visually represent the electron-rich and electron-deficient regions of the molecule.
Furthermore, frontier molecular orbital (FMO) theory would be applied. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental reactivity descriptors. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.
| Property | Predicted Significance for this compound |
| Molecular Geometry | Multiple stable conformers due to the flexible alkyl chain. The relative orientation of the two bromoethyl groups would be a key structural feature. |
| Atomic Charges | Partial positive charges on the carbon atoms bonded to bromine, making them susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Would provide a quantitative measure of the molecule's reactivity and its susceptibility to undergo chemical reactions. |
Molecular Dynamics Simulations
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time.
Investigation of Dynamic Behavior and Conformational Landscapes
MD simulations would provide a detailed view of the conformational flexibility of this compound in different environments, such as in the gas phase or in a solvent. By simulating the motion of the atoms over time, it would be possible to explore the conformational landscape and identify the most populated conformational states. This is particularly important for a molecule with a long alkyl chain, as its shape can significantly influence its physical properties and reactivity. The simulations would reveal how the molecule folds and changes its shape, providing insights that are not accessible from static calculations alone.
Modeling of Reaction Intermediates and Transition States
MD simulations can also be used to study the initial stages of chemical reactions. For instance, in a substitution or elimination reaction, the simulation could model the approach of a reactant and the subsequent formation of reaction intermediates and transition states. This would provide a dynamic picture of the reaction pathway, complementing the static information obtained from DFT calculations of transition state geometries and energies.
Theoretical Prediction of Reactivity and Selectivity in Bromoalkane Reactions
Based on the electronic structure and dynamic behavior, theoretical predictions can be made about the reactivity and selectivity of this compound in various chemical reactions. Bromoalkanes are known to undergo nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.
Computational studies would aim to predict the preferred reaction pathways. By calculating the activation energies for the different possible reactions, it would be possible to determine which products are most likely to form. For example, the calculations could predict whether a given nucleophile would favor an SN2 reaction at the primary carbon of the 2-bromoethyl group or at the secondary carbon of the 2-bromononane (B1329715) moiety. The steric hindrance around the reactive centers, which can be evaluated from the optimized molecular geometries, would play a crucial role in determining the reaction's outcome.
| Reaction Type | Predicted Reactivity for this compound | Factors Influencing Selectivity |
| Nucleophilic Substitution (SN2) | The primary C-Br bond would be more susceptible to SN2 attack than the secondary C-Br bond due to less steric hindrance. | Steric bulk of the nucleophile and the solvent environment. |
| Elimination (E2) | Elimination reactions could lead to the formation of various alkenes. The regioselectivity (Zaitsev vs. Hofmann products) would depend on the base used. | Strength and steric hindrance of the base. |
Calculation of Activation Energies and Reaction Pathways
Understanding the chemical reactions of this compound, such as nucleophilic substitution (SN2) and elimination (E2), requires a detailed mapping of the potential energy surface. schoolwires.netethz.ch Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating the transition state (TS) structures and calculating the activation energies (or barriers) for these competing pathways. bris.ac.ukescholarship.org The activation energy determines the rate of a reaction, and by comparing the barriers for different pathways, chemists can predict the major products.
The structure of this compound presents two distinct reactive sites for substitution and elimination: a bromine atom attached to a secondary carbon (C2) and another on a primary carbon within the 2-bromoethyl side chain. Computational modeling can elucidate the preferred reaction mechanism at each site. High-level electronic structure calculations are employed to quantify the effects of the alkyl halide's structure on the barriers of SN2 and E2 reactions. researchgate.net
At the primary C-Br site: The SN2 pathway is generally favored due to lower steric hindrance. The E2 pathway is less likely as it would require the abstraction of a proton from the adjacent carbon, which is also part of the bulky alkyl chain.
At the secondary C-Br site: This site is more sterically hindered, which typically increases the activation barrier for the SN2 reaction. nih.gov Consequently, the E2 reaction becomes a more competitive pathway, especially in the presence of a strong, sterically bulky base. nih.gov
The calculated activation energies allow for a quantitative comparison of these reaction channels. The table below presents hypothetical, yet scientifically plausible, activation free energies (ΔG‡) for competing SN2 and E2 reactions with a model nucleophile/base like the hydroxide (B78521) ion.
| Reactive Site | Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Primary C-Br (on ethyl group) | SN2 | 22.5 | Favored |
| Primary C-Br (on ethyl group) | E2 | 29.0 | Disfavored |
| Secondary C-Br (at C2) | SN2 | 26.8 | Possible, but slower |
| Secondary C-Br (at C2) | E2 | 25.5 | Competitive with SN2 |
Note: These values are illustrative and represent typical trends for primary vs. secondary bromoalkanes. Actual values would require specific quantum chemical calculations.
Bond Dissociation Energy (BDE) Analysis of Carbon-Bromine Bonds
The Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. It is a fundamental measure of bond strength. For this compound, analyzing the BDE of the two distinct carbon-bromine (C-Br) bonds is crucial for predicting its thermal stability and its behavior in radical reactions.
Computational chemistry allows for the accurate calculation of BDEs. The two C-Br bonds in the molecule are:
C2-Br bond: A bond between a secondary carbon and a bromine atom.
C-Br bond on the ethyl side chain: A bond between a primary carbon and a bromine atom.
The stability of the resulting carbon radical is a key factor determining the BDE. Secondary radicals are more stable than primary radicals due to hyperconjugation. Therefore, the C-Br bond that leads to the more stable secondary radical is expected to have a lower BDE. Quantum chemical calculations can precisely quantify this difference.
| Bond | Carbon Type | Resulting Radical | Calculated BDE (kcal/mol) |
|---|---|---|---|
| C(2)-Br | Secondary | Secondary Carbon Radical | 68.5 |
| C(1')-Br (on ethyl group) | Primary | Primary Carbon Radical | 71.0 |
Note: Values are representative estimates based on typical BDEs for secondary and primary bromoalkanes. Precise values would be obtained from specific calculations.
This analysis indicates that the C2-Br bond is weaker and more susceptible to homolytic cleavage, which is a critical piece of information for understanding potential degradation or radical-initiated reaction pathways.
Understanding Steric and Electronic Effects on Reaction Outcomes
The reactivity of this compound is governed by a combination of steric and electronic effects. Computational analysis can deconstruct these factors to explain and predict reaction selectivity. researchgate.net
Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups near the reaction center, which can impede the approach of a nucleophile or base. sdsu.edu
SN2 Reactions: The SN2 transition state involves the backside attack of a nucleophile on the carbon atom bearing the leaving group. The secondary carbon (C2) is significantly more hindered than the primary carbon of the bromoethyl group. It is flanked by a methyl group on one side and the large, branched nonyl chain on the other. This steric congestion raises the energy of the SN2 transition state at C2, slowing the reaction rate compared to the more accessible primary site. nih.govacs.org
E2 Reactions: In contrast, the E2 reaction involves a base abstracting a proton from a carbon adjacent to the leaving group. While the C2 center is hindered for a direct attack, the peripheral protons may still be accessible to a base. For bulky substrates, steric hindrance often favors elimination over substitution. nih.gov
Electronic Effects: These effects relate to how the distribution of electrons within the molecule influences reactivity.
Inductive Effects: The alkyl groups in the nonane chain are electron-donating. This inductive effect can slightly stabilize the partial positive charge that may develop on the carbon atom in a transition state with SN1 character.
Electrostatic Potential: Computational methods can map the molecular electrostatic potential, which shows the charge distribution. The carbon atoms bonded to the electronegative bromine atoms will have a partial positive charge, making them electrophilic and susceptible to attack by nucleophiles. The magnitude of this positive potential, influenced by the surrounding alkyl structure, can affect the electrostatic stabilization of the transition state and thus the reaction barrier. bris.ac.uk
Application of Composite Quantum Chemical Methods for Enhanced Accuracy
While DFT methods provide a good balance of accuracy and computational cost for many applications, achieving very high accuracy ("chemical accuracy," typically within 1 kcal/mol of experimental data) often requires more sophisticated approaches. wikipedia.org Composite quantum chemical methods, such as the Gaussian-n (G1, G2, G3, G4) and Weizmann-n (Wn) theories, are designed for this purpose. wikipedia.org
These methods combine the results of several high-level calculations with different basis sets to extrapolate a highly accurate final energy. wikipedia.org For instance, the G4 and G4MP2 methods correct for deficiencies in lower-level calculations to produce reliable thermochemical data, including activation energies and bond dissociation energies. nih.govresearchgate.net
For a molecule like this compound, applying a method such as G4MP2 would be the gold standard for:
Obtaining definitive BDE values for the two C-Br bonds.
Calculating highly accurate activation barriers for the competing SN2 and E2 reaction pathways.
The primary drawback of these methods is their high computational cost, which increases significantly with the size of the molecule. However, for benchmarking results from more economical methods like DFT and for cases where high precision is paramount, their application is indispensable.
Synthetic Utility and Transformative Applications of 2 Bromo 4 2 Bromoethyl Nonane As a Chemical Building Block
Construction of Complex Organic Architectures
The presence of two bromine atoms in 2-Bromo-4-(2-bromoethyl)nonane provides a powerful tool for the elaboration of the simple nonane (B91170) chain into more complex structures. The differential reactivity of the primary and secondary bromine atoms can, in principle, be exploited to achieve selective functionalization, although this often requires careful control of reaction conditions.
The carbon skeleton of this compound can be readily modified through nucleophilic substitution reactions at the bromine-bearing centers. This allows for the introduction of a wide variety of functional groups and the creation of branched alkyl chains. For instance, reaction with organometallic reagents, such as Grignard reagents or organocuprates, can lead to the formation of new carbon-carbon bonds, effectively extending the carbon chain or introducing branching points.
The general scheme for such a transformation can be represented as follows:

Hypothetical examples of such reactions are detailed in the table below.
| Entry | Nucleophile (Nu) | Solvent | Product | Theoretical Yield (%) |
| 1 | CH₃MgBr | THF | 2-Methyl-4-(2-bromoethyl)nonane | 85 |
| 2 | (CH₃)₂CuLi | Et₂O | 2,4-Dimethylnonane | 90 |
| 3 | Ph-Li | Dioxane | 2-Phenyl-4-(2-bromoethyl)nonane | 78 |
| 4 | NaCN | DMSO | 3-(Bromomethyl)-5-cyanodecane | 92 |
This table presents hypothetical data for illustrative purposes.
Furthermore, the introduction of heteroatom nucleophiles can be used to install a variety of functional groups. For example, reaction with alkoxides, thiolates, or amines can yield ethers, thioethers, and amines, respectively. These transformations are fundamental in the synthesis of molecules with specific physical, chemical, or biological properties.
The difunctional nature of this compound makes it an excellent precursor for the synthesis of cyclic and polycyclic compounds. Intramolecular reactions, where both bromine atoms react with a single reagent or are involved in a concerted cyclization process, can lead to the formation of carbocyclic and heterocyclic ring systems.
One potential pathway for cyclization involves the reaction with a difunctional nucleophile, such as a malonic ester, which can displace both bromine atoms to form a cyclic structure. The general approach is depicted below:

A hypothetical example of this type of reaction is provided in the table below.
| Reagent | Base | Product | Ring Size | Theoretical Yield (%) |
| Diethyl malonate | NaOEt | Diethyl 2-(1-methyl-3-pentyl)cyclopentane-1,1-dicarboxylate | 5 | 75 |
This table presents hypothetical data for illustrative purposes.
Intermolecular reactions can also be employed to construct more complex polycyclic systems. For instance, a double Williamson ether synthesis with a diol could lead to the formation of a macrocyclic ether. While sterically challenging, such reactions are a powerful tool for the synthesis of complex molecular topologies.
Precursor in Advanced Organic Synthesis Strategies
Beyond its direct use in the construction of complex molecules, this compound can also serve as a key precursor in multi-step synthesis campaigns targeting specific molecular structures. Its ability to undergo a variety of chemical transformations makes it a versatile starting material for the synthesis of natural products and other complex organic molecules.
In the context of a multi-step synthesis, this compound can be used to introduce a specific carbon fragment into a larger molecule. For example, one of the bromine atoms could be converted into a Grignard reagent, which could then be used to attack a carbonyl compound, while the other bromine atom is carried through the reaction sequence to be used in a subsequent transformation. This iterative approach allows for the controlled and sequential construction of complex molecular frameworks.
A hypothetical synthetic sequence illustrating this concept is shown below:

The individual steps of this hypothetical synthesis are detailed in the table below.
| Step | Reagents | Intermediate/Product | Transformation |
| 1 | Mg, THF | 2-Bromo-4-(2-magnesiobromoethyl)nonane | Grignard formation |
| 2 | Cyclohexanone, then H₃O⁺ | 1-(2-(2-Bromo-4-nonyl)ethyl)cyclohexan-1-ol | Nucleophilic addition |
| 3 | PBr₃ | 1-Bromo-1-(2-(2-bromo-4-nonyl)ethyl)cyclohexane | Bromination |
| 4 | Na, Et₂O | Polycyclic alkane | Wurtz reaction |
This table presents hypothetical data for illustrative purposes.
This example, though hypothetical, demonstrates the potential of this compound as a versatile building block in the design and execution of complex multi-step syntheses. The ability to selectively manipulate the two bromine atoms provides a high degree of control over the synthetic outcome, making this compound a valuable tool for the synthetic organic chemist.
Future Research Directions and Unresolved Challenges in Branched Dibromoalkane Chemistry
Development of Highly Regio- and Stereoselective Synthetic Methods
A primary challenge in the synthesis of complex branched dibromoalkanes like 2-Bromo-4-(2-bromoethyl)nonane lies in achieving high levels of regio- and stereoselectivity. Traditional halogenation methods often yield mixtures of isomers, necessitating difficult and costly purification steps.
Future research will likely focus on the development of catalyst systems that can direct the bromination to specific carbon atoms in a complex alkane chain. This could involve the use of transition metal catalysts with tailored ligands that can differentiate between sterically and electronically distinct C-H bonds. For instance, the development of enzymatic or bio-inspired catalysts could offer unparalleled selectivity by mimicking the site-specific functionalization observed in biological systems.
Furthermore, controlling the stereochemistry at multiple chiral centers, such as those present in this compound, is a significant hurdle. The anti-addition mechanism of bromination to alkenes is well-established for producing vicinal dibromides with defined stereochemistry. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org However, for non-vicinal dibromides, new strategies are required. The use of chiral catalysts in bromination reactions of alkenes has shown some promise for enantioselective dibromination, but this remains a challenging area of research. nih.govnih.gov Future approaches may involve substrate-controlled diastereoselective reactions or the use of chiral auxiliaries to guide the stereochemical outcome.
Table 1: Comparison of Potential Regio- and Stereoselective Synthetic Methods for Branched Dibromoalkanes
| Method | Potential for Regioselectivity | Potential for Stereoselectivity | Key Challenges |
| Radical Halogenation | Low to moderate | Low | Lack of selectivity, formation of multiple products. libretexts.org |
| Alkene Dibromination | High (for vicinal) | High (anti-addition) | Not directly applicable for non-vicinal products. masterorganicchemistry.commasterorganicchemistry.com |
| Catalytic C-H Activation | High (with directing groups) | Moderate to high | Catalyst design, substrate scope, functional group tolerance. |
| Enzymatic Halogenation | Very high | Very high | Enzyme discovery and engineering, scalability. |
Integration of Novel Green Chemistry Approaches for Sustainable Production of Complex Halides
The synthesis of halogenated compounds has traditionally relied on reagents and solvents that are environmentally persistent and hazardous. A major future direction in the field is the integration of green chemistry principles to develop more sustainable synthetic routes.
One promising area is the use of greener brominating agents that are safer to handle and generate less toxic byproducts than elemental bromine. wordpress.comcambridgescholars.com Reagents like N-bromosuccinimide (NBS) are already widely used, but the development of solid-supported or recyclable brominating agents would further improve the environmental profile of these reactions. wordpress.com Additionally, exploring the use of bromide salts with green oxidants, such as hydrogen peroxide, in catalytic systems can provide a more atom-economical approach to bromination. researchgate.net
The use of alternative reaction media is another key aspect of green chemistry. Ionic liquids have been investigated as recyclable and non-volatile solvents for halogenation reactions, potentially replacing hazardous chlorinated solvents. mdpi.commdpi.comorganic-chemistry.orgresearchgate.netgoogle.com Supercritical fluids, such as carbon dioxide, also offer a green alternative. Furthermore, solvent-free reaction conditions, where the neat reactants are mixed, represent an ideal scenario from a green chemistry perspective and are being explored for various transformations.
A life-cycle assessment of different synthetic routes to complex halides will be crucial in identifying the most sustainable options, considering factors such as energy consumption, waste generation, and the toxicity of all materials used. acsgcipr.orgnih.gov
Advancements in Computational Modeling for Predicting Complex Reactivity of Polyhalogenated Systems
Computational chemistry is poised to play an increasingly important role in understanding and predicting the reactivity of complex polyhalogenated systems. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, transition state geometries, and the thermodynamic and kinetic parameters that govern chemical transformations. researchgate.netnih.govnih.govfigshare.com
For a molecule like this compound, computational models can be used to predict the relative reactivity of the two bromine atoms, which may differ due to their distinct steric and electronic environments. This information would be invaluable for designing selective downstream transformations. For example, DFT calculations could help predict whether an elimination or substitution reaction is more likely to occur at the C-2 or the bromoethyl side chain under specific reaction conditions.
Future advancements in this area will likely involve the development of more accurate and efficient computational methods, as well as the use of machine learning and artificial intelligence to analyze large datasets and identify reactivity patterns that are not immediately obvious. cecam.orgnih.govresearchgate.net These predictive models could significantly accelerate the discovery of new reactions and the optimization of existing ones, reducing the need for extensive empirical screening.
Table 2: Application of Computational Modeling in Predicting Reactivity of Polyhalogenated Systems
| Computational Method | Application | Predicted Parameters |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. | Transition state energies, reaction barriers, thermodynamic stability of intermediates and products. nih.gov |
| Molecular Dynamics (MD) | Simulation of solvent effects and conformational dynamics. | Solvation energies, diffusion rates, conformational preferences. |
| Machine Learning (ML) | Prediction of reaction outcomes and optimization of reaction conditions. | Product distribution, reaction yields, optimal temperature and catalyst loading. researchgate.net |
Exploration of New Transformative Reactions with this compound and Related Structures
The presence of two bromine atoms in distinct positions within the this compound structure offers a rich platform for exploring novel chemical transformations. The differential reactivity of the primary and secondary bromo groups could be exploited to achieve selective functionalization.
One exciting avenue of research is the development of intramolecular reactions that can lead to the formation of new cyclic structures. For example, under suitable conditions, an intramolecular cyclization could occur to form a substituted cyclohexane (B81311) or other ring systems, which are common motifs in natural products and pharmaceuticals. masterorganicchemistry.comrsc.org The regioselectivity of such cyclizations would be a key aspect to investigate.
Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent another promising area. nih.govorganic-chemistry.orgrsc.org For instance, a sequence involving the selective reaction of one bromine atom followed by a subsequent transformation at the other bromine could allow for the rapid construction of complex molecular architectures from a relatively simple starting material. The development of such reactions would be highly valuable for increasing synthetic efficiency.
Furthermore, the application of modern cross-coupling methodologies to branched dibromoalkanes could open up new possibilities for creating carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of functionalized nonane (B91170) derivatives. rsc.org
The exploration of these and other transformative reactions will undoubtedly expand the synthetic utility of this compound and related branched dibromoalkanes, paving the way for the discovery of new molecules with interesting properties and applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Bromo-4-(2-bromoethyl)nonane, and how can reaction yields be optimized?
- Answer : The compound can be synthesized via alkylation of nonane derivatives using (2-bromoethyl)benzene under Buchwald–Hartwig amination or nucleophilic substitution conditions. Key factors include:
- Catalyst selection : Palladium-based catalysts improve coupling efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification to avoid byproducts .
- Temperature control : Lower temperatures (0–25°C) reduce elimination side reactions .
Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Answer :
- GC-MS : Detects purity and identifies volatile byproducts; compare retention times with brominated hydrocarbon standards .
- NMR (¹H/¹³C) : Assign peaks using DEPT-135 to distinguish CH2 and CH3 groups in the nonane backbone. Overlapping signals near δ 1.2–1.5 ppm may require 2D-COSY for resolution .
- Elemental analysis : Validate bromine content (theoretical ~35%) to confirm stoichiometry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer :
- Storage : Use explosion-proof containers in cool (<25°C), ventilated areas. Avoid contact with oxidizing agents (e.g., peroxides) .
- Handling : Ground metal containers during transfers to prevent static ignition. Use non-sparking tools and explosion-proof fume hoods .
- Waste disposal : Neutralize brominated waste with sodium bicarbonate before disposal in halogenated solvent containers .
Advanced Research Questions
Q. How can computational models predict the regioselectivity of bromination in nonane derivatives like this compound?
- Answer :
- Density Functional Theory (DFT) : Calculate activation energies for bromination at C2 vs. C4 positions. The lower-energy pathway (ΔG‡ < 25 kcal/mol) typically dominates .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., toluene vs. hexane) on transition-state stabilization .
- Validation : Cross-reference computational results with experimental NMR/IR data to confirm predicted regioselectivity .
Q. What strategies resolve contradictions in kinetic data for elimination vs. substitution pathways in reactions involving this compound?
- Answer :
- Variable-temperature studies : Monitor product ratios (e.g., alkenes vs. substituted products) at 25°C vs. 60°C. Higher temperatures favor elimination (E2 mechanism) .
- Isotopic labeling : Use deuterated solvents (e.g., D2O) to track proton abstraction in elimination pathways .
- Base strength screening : Weak bases (e.g., K2CO3) favor SN2 substitution, while strong bases (e.g., t-BuOK) drive E2 elimination .
Q. How does solvent polarity influence the aggregation behavior of this compound in nucleation studies?
- Answer :
- Gradient theory : Model interfacial tension in mixtures (e.g., methane/nonane) to predict critical cluster sizes. Lower polarity solvents (e.g., hexane) reduce nucleation rates due to weaker van der Waals interactions .
- Experimental validation : Use static diffusion cloud chambers to measure nucleation rates under controlled solvent conditions .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?
- Answer :
- Purity assessment : Re-crystallize samples and re-run DSC to rule out impurities affecting melting points .
- Spectral calibration : Use certified reference standards (e.g., 50 µg/mL in toluene-nonane) to recalibrate GC-MS/NMR instruments .
- Isomer identification : Check for diastereomers or positional isomers via HPLC with chiral columns .
Methodological Tables
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Synthesis Temperature | 0–25°C | |
| GC-MS Column | DB-5ms (30 m × 0.25 mm ID) | |
| NMR Solvent | CDCl3 with TMS internal standard | |
| DFT Functional | B3LYP/6-31G(d,p) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
